![molecular formula C17H29ClN2O3 B15342689 diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42437-98-9](/img/structure/B15342689.png)
diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3 and a molecular weight of 344.877 g/mol . It is known for its unique structure, which includes a propoxyphenyl group and a carbamoyloxy linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 3-propoxyphenyl isocyanate to form the intermediate carbamate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propoxyphenyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- N,N-diethyl-2-{[(3-propoxyphenyl)carbamoyl]oxy}propan-1-aminium chloride
Uniqueness
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and differentiates it from other similar compounds .
属性
CAS 编号 |
42437-98-9 |
|---|---|
分子式 |
C17H29ClN2O3 |
分子量 |
344.9 g/mol |
IUPAC 名称 |
diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-5-11-21-16-10-8-9-15(12-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-10,12,14H,5-7,11,13H2,1-4H3,(H,18,20);1H |
InChI 键 |
CZEQVBZSXIVTRC-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


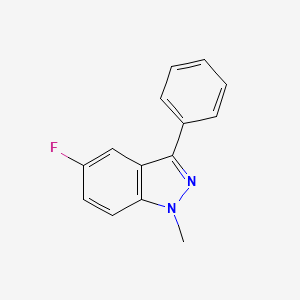
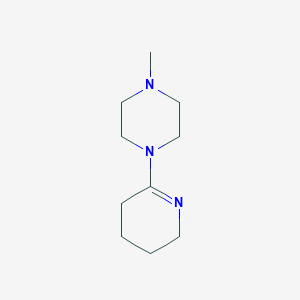
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
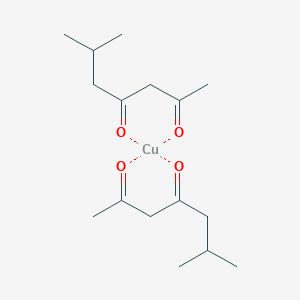
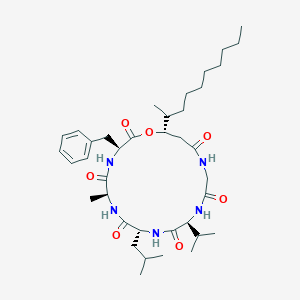
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)


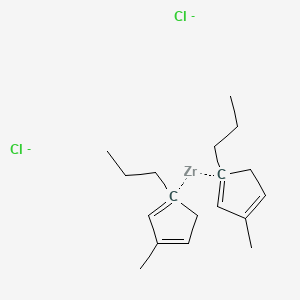
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

